molecular formula C6H14N2O B14785739 2-(3-Aminopyrrolidin-1-yl)ethanol

2-(3-Aminopyrrolidin-1-yl)ethanol

Cat. No.: B14785739
M. Wt: 130.19 g/mol
InChI Key: ZKBFWLGZSQWMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopyrrolidin-1-yl)ethanol is an organic compound with the molecular formula C6H14N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)ethanol typically involves the reaction of 3-aminopyrrolidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Aminopyrrolidine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored using various analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(3-Aminopyrrolidin-1-yl)acetaldehyde.

    Reduction: The major product is 2-(3-Aminopyrrolidin-1-yl)ethane.

    Substitution: The major products depend on the substituent introduced, such as 2-(3-Aminopyrrolidin-1-yl)ethyl chloride or 2-(3-Aminopyrrolidin-1-yl)ethyl bromide.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A cyclic secondary amine with a similar structure but lacking the hydroxyl group.

    2-Aminopyrrolidine: Similar to 2-(3-Aminopyrrolidin-1-yl)ethanol but without the ethyl hydroxyl group.

    2-(3-Hydroxypyrrolidin-1-yl)ethanol: Similar but with the hydroxyl group attached to the pyrrolidine ring instead of the ethyl chain.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in chemical synthesis and research.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)ethanol

InChI

InChI=1S/C6H14N2O/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5,7H2

InChI Key

ZKBFWLGZSQWMQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CCO

Origin of Product

United States

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